synthesis and characterization of 3-(4-Nitrophenyl)pyridine
synthesis and characterization of 3-(4-Nitrophenyl)pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)pyridine
This guide provides a comprehensive overview of the , a key biaryl scaffold. The methodologies detailed herein are grounded in established chemical principles and are designed for practical application by researchers, scientists, and professionals in drug development. Our focus is on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction, offering insights into the causality behind experimental choices to ensure reproducible and reliable outcomes.
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. The Suzuki-Miyaura reaction stands out as a highly efficient and versatile method for this purpose, utilizing a palladium catalyst to couple an organoboron species with an organohalide.[1][2] For the synthesis of 3-(4-Nitrophenyl)pyridine, this involves the coupling of a pyridine halide with a nitrophenyl boronic acid.
The Catalytic Cycle: Mechanism and Rationale
The efficacy of the Suzuki-Miyaura coupling stems from a well-defined palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
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Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex. This species reacts with the organohalide (3-bromopyridine), inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II) and forms a new organopalladium complex.[3]
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Transmetalation : This step requires the activation of the organoboron compound (4-nitrophenylboronic acid) by a base. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species.[1][4] This boronate then transfers its organic group (the 4-nitrophenyl moiety) to the Pd(II) complex, displacing the halide. This is the key bond-forming precursor step.[1]
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Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling to form the desired product, 3-(4-Nitrophenyl)pyridine. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol outlines a reliable method for the synthesis of 3-(4-Nitrophenyl)pyridine. The choice of reagents and conditions is critical for success.
Materials and Reagents:
-
3-Bromopyridine
-
4-Nitrophenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
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Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).[5]
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The use of a phosphine-based palladium catalyst is common and effective for this type of coupling.[3][5]
-
Solvent Addition : Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[5] The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents. Degassing prevents oxidation of the Pd(0) catalyst.
-
Reaction Execution : Stir the reaction mixture vigorously and heat to 90-100 °C. The elevated temperature is necessary to drive the catalytic cycle efficiently.
-
Monitoring Progress : Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed (typically 12-24 hours).[5]
Workflow and Purification
Post-reaction, a systematic workflow is essential to isolate and purify the target compound. Impurities can include unreacted starting materials, homocoupled byproducts, and residual catalyst.
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The washes remove the inorganic base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the product from impurities.
Caption: Experimental workflow from reaction to characterization.
Comprehensive Characterization
Once purified, the identity and purity of 3-(4-Nitrophenyl)pyridine must be confirmed through rigorous analytical techniques.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈N₂O₂ | [6] |
| Molecular Weight | 200.19 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | General |
| Boiling Point | 364.6 °C at 760 mmHg | [7] |
| Melting Point | Not consistently reported; must be determined experimentally | [7][8] |
Spectroscopic Analysis
Spectroscopic data provides definitive structural confirmation. The following tables outline the expected data from key analytical methods.
High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula.[9]
| Parameter | Expected Value |
| Ionization Mode | ESI+ |
| Calculated m/z [M+H]⁺ | 201.06585 |
| Elemental Composition | C₁₁H₉N₂O₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool for elucidating the precise molecular structure in solution.[9] The expected chemical shifts (δ) are predicted based on the electronic environment of the protons and carbons.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.9 - 9.1 | d or s | 1H | Pyridine C2-H | Deshielded by adjacent nitrogen. |
| ~ 8.6 - 8.8 | d | 1H | Pyridine C6-H | Deshielded by adjacent nitrogen. |
| ~ 8.3 - 8.4 | d | 2H | Nitrophenyl C3'-H, C5'-H | Ortho to the strongly electron-withdrawing NO₂ group. |
| ~ 7.8 - 8.0 | d | 2H | Nitrophenyl C2'-H, C6'-H | Meta to the NO₂ group. |
| ~ 7.4 - 7.6 | dd | 1H | Pyridine C5-H | Coupled to C4-H and C6-H. |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 150 - 152 | Pyridine C2, C6 |
| ~ 148 | Nitrophenyl C4' (ipso-NO₂) |
| ~ 144 | Nitrophenyl C1' (ipso-Py) |
| ~ 135 - 138 | Pyridine C4 |
| ~ 132 | Pyridine C3 (ipso-Ph) |
| ~ 128 - 130 | Nitrophenyl C2', C6' |
| ~ 124 | Nitrophenyl C3', C5' |
| ~ 123 | Pyridine C5 |
References
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. Available at: [Link]
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Pyridine, 3-methyl-2-(4-nitrophenyl)-. SpectraBase. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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3-(4-NITROPHENYL)PYRIDINE. gsrs. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Synthesis of 3-(4'-Nitrobenzyl)pyridine. PrepChem.com. Available at: [Link]
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1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... ResearchGate. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
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3-methyl-4-(3-nitrophenyl)pyridine. ChemSynthesis. Available at: [Link]
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4-(3-Nitrophenyl)pyridine | C11H8N2O2. PubChem. Available at: [Link]
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Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
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